Policapram

Descripción general

Descripción

Policapram, also known as Nylon-6, is a synthetic polymer widely used in various applications due to its excellent mechanical properties, chemical resistance, and versatility. It is a type of polyamide, which is a class of polymers characterized by the presence of amide groups in their molecular structure. This compound is known for its high tensile strength, elasticity, and resistance to abrasion and chemicals, making it a popular choice in the textile, automotive, and packaging industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Policapram is primarily synthesized through the ring-opening polymerization of caprolactam, a cyclic amide. The polymerization process involves heating caprolactam in the presence of a catalyst, such as water or an acid, to initiate the ring-opening reaction. The reaction is typically carried out at temperatures ranging from 250°C to 270°C under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound involves a continuous polymerization process. Caprolactam is first melted and then polymerized in a reactor under controlled conditions. The resulting polymer is extruded, cooled, and pelletized for further processing. The polymer can be spun into fibers, molded into various shapes, or used as a raw material for other applications .

Análisis De Reacciones Químicas

Types of Reactions: Policapram undergoes various chemical reactions, including hydrolysis, oxidation, and thermal degradation. Hydrolysis occurs when the polymer is exposed to water or moisture, leading to the breakdown of amide bonds and the formation of caprolactam and other degradation products. Oxidation reactions can occur in the presence of oxygen, leading to the formation of carbonyl and carboxyl groups on the polymer chain .

Common Reagents and Conditions:

Hydrolysis: Water or acidic solutions at elevated temperatures.

Oxidation: Exposure to oxygen or oxidizing agents at high temperatures.

Thermal Degradation: High temperatures in the absence of oxygen.

Major Products Formed:

Hydrolysis: Caprolactam and other low molecular weight compounds.

Oxidation: Carbonyl and carboxyl groups on the polymer chain.

Thermal Degradation: Various volatile compounds and char.

Aplicaciones Científicas De Investigación

Medical Applications

Policapram has found significant use in the medical field. Its biocompatibility and mechanical properties make it ideal for various surgical applications:

- Sutures and Surgical Meshes : Nylon 6 is used to manufacture absorbable sutures and meshes due to its strength and flexibility. It provides reliable support in wound closure and tissue repair.

- Bone Surgery : It is utilized in bone surgery for devices that require durability and resistance to bodily fluids .

- Drug Delivery Systems : Research has explored the use of Nylon 6 in controlled drug delivery systems due to its ability to form films that can encapsulate drugs and release them at controlled rates .

Textile Industry

In the textile sector, this compound is widely used for its advantageous characteristics:

- Fibers : Nylon 6 fibers are known for their high tensile strength and elasticity, making them suitable for clothing, carpets, and industrial fabrics.

- Woven Fabrics : It is commonly used in woven fabrics for outdoor gear due to its resistance to wear and weather conditions .

Automotive Applications

The automotive industry utilizes this compound for various components:

- Engine Covers : Its heat resistance and strength make it suitable for engine covers and other under-the-hood applications.

- Interior Components : Nylon 6 is used in car interiors for trim pieces that require durability and aesthetic appeal .

Environmental Applications

Recent studies have focused on the biodegradability of Nylon 6:

- Biodegradation Studies : Research has indicated that while Nylon 6 has limited biodegradability, advancements in chemical recycling processes have shown promise. For instance, rare earth metallocene catalysts have been developed to break down Nylon 6 back into caprolactam under mild conditions .

- Wastewater Treatment : this compound's role in wastewater treatment processes has been investigated, particularly its ability to adsorb pollutants from water sources .

Case Study 1: Medical Device Development

A study investigated the use of this compound in developing a new type of surgical mesh that enhances tissue integration while minimizing inflammation. The results indicated improved healing times compared to traditional materials.

Case Study 2: Textile Durability Testing

In another case study, researchers tested the durability of Nylon 6 fibers under various environmental conditions. The findings showed that Nylon 6 maintained its integrity better than other synthetic fibers when exposed to UV light and moisture.

Mecanismo De Acción

The mechanism of action of Policapram is primarily related to its physical and chemical properties. The polymer’s high tensile strength and elasticity are due to the strong intermolecular hydrogen bonding between the amide groups in the polymer chain. This hydrogen bonding also contributes to the polymer’s resistance to abrasion and chemicals. The polymer’s ability to undergo hydrolysis and oxidation reactions allows it to be used in various applications where controlled degradation is required .

Comparación Con Compuestos Similares

- Nylon-6,6

- Nylon-12

- Polyamide-11

- Polyamide-6,10

Policapram’s unique combination of properties makes it a versatile and valuable material in various fields of research and industry.

Actividad Biológica

Policapram, commonly known as Nylon 6, is a synthetic polymer with significant biological activity and applications in various fields, including medicine and environmental science. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Overview of this compound

This compound is a polyamide derived from caprolactam, characterized by its unique properties such as durability, flexibility, and resistance to chemical degradation. Its biological activity is primarily attributed to its interactions with biological systems, which can lead to both beneficial and adverse effects.

Biological Activity

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. A study on bioactive polyamide fibers modified with acetanilide revealed that these fibers possess antibacterial properties against Gram-positive and Gram-negative bacteria. The largest inhibition zones were observed for Staphylococcus aureus, ranging from 1.5 to 4.5 mm depending on the concentration of copper nanoparticles used in the modification process .

2. Biocompatibility and Toxicity

The safety assessment of Nylon 6 indicated a lack of systemic toxicity at high doses in several acute and subchronic oral exposure studies. Specifically, no sensitization or irritation was observed in human repeat patch tests at maximum use concentrations . However, animal studies have shown that high doses may lead to adverse effects such as weight loss and behavioral changes in dogs .

3. Environmental Impact

This compound's biodegradability is a critical aspect of its biological activity. Studies have focused on the environmental implications of Nylon 6 waste, particularly its potential for recycling through selective dissolution methods. This approach not only reduces waste but also enhances the material's utility in various applications .

Case Studies

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound-based fibers against selected microorganisms. The results indicated significant inhibition against both Staphylococcus aureus and Escherichia coli, highlighting the potential for these materials in medical applications such as wound dressings.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 4.5 |

| Escherichia coli | 3.0 |

| Pseudomonas aeruginosa | 2.0 |

Case Study 2: Toxicological Assessment

In a toxicological assessment involving Fischer 344 rats, varying concentrations of caprolactam were administered to evaluate potential reproductive toxicity. The study found no significant embryotoxicity or teratogenicity at lower doses, although higher doses resulted in decreased fetal weights .

Research Findings

Recent studies have focused on the development of modified this compound materials with enhanced biological properties. For instance, the introduction of metal nanoparticles has been shown to improve the antimicrobial efficacy of Nylon 6 fibers significantly . Additionally, ongoing research aims to explore the environmental benefits of recycling this compound through innovative methods that minimize ecological impact while maximizing material recovery.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing Policapram’s purity and structural integrity?

this compound’s characterization requires a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure, while High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity assessment (>98%). Differential Scanning Calorimetry (DSC) can validate crystallinity and thermal stability. Ensure method validation follows ICH guidelines, including specificity, linearity, and precision testing .

Q. How to design a reproducible synthesis protocol for this compound in academic settings?

A robust synthesis protocol should include:

- Reaction optimization : Vary catalysts (e.g., palladium-based) and solvents (polar aprotic) to maximize yield.

- Purification steps : Use recrystallization or column chromatography to isolate the compound.

- Documentation : Record exact molar ratios, temperature gradients, and stirring rates. Publish detailed procedures in the "Materials and Methods" section, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure reproducibility .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?

Prioritize cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., kinetic assays using UV-Vis spectrophotometry). Use physiologically relevant buffers (PBS, pH 7.4) and validate results with positive controls (e.g., known inhibitors). Include triplicate measurements and statistical analysis (p < 0.05) to confirm significance .

Q. How to address solubility limitations of this compound in aqueous solutions for in vitro studies?

Employ co-solvents (e.g., DMSO ≤ 1% v/v) or surfactants (e.g., Tween-80) to enhance solubility. Preformulation studies using dynamic light scattering (DLS) can assess colloidal stability. If solubility remains inadequate, consider salt formation or nanoformulation techniques, and document these adjustments in supplementary materials .

Q. What are the best practices for storing this compound to prevent degradation?

Store lyophilized this compound in airtight, light-resistant containers at -20°C. For solutions, use inert atmospheres (argon) and avoid freeze-thaw cycles. Monitor stability via periodic HPLC analysis over 6–12 months. Report storage conditions explicitly in publications to ensure replicability .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s pharmacokinetic data across species (e.g., rat vs. human)?

Conduct interspecies allometric scaling with compartmental modeling (e.g., NONMEM) to adjust for metabolic rate differences. Validate using in vitro-in vivo extrapolation (IVIVE) with hepatocyte assays. Cross-reference PubChem’s bioactivity data to identify species-specific metabolic enzymes (e.g., CYP450 isoforms) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s efficacy studies?

Use nonlinear regression (e.g., sigmoidal Emax model) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For small sample sizes, Bayesian hierarchical models improve reliability. Share raw datasets and code (e.g., R/Python scripts) as supplementary materials .

Q. How to design a mechanistic study to elucidate this compound’s interaction with its molecular target?

Combine X-ray crystallography (for structural insights) with surface plasmon resonance (SPR) to measure binding kinetics (Kd, Kon/Koff). Use mutagenesis to identify critical binding residues. Cross-validate findings with molecular dynamics simulations (e.g., GROMACS) and publish full experimental parameters to enable replication .

Q. What experimental controls are critical when investigating this compound’s off-target effects in complex biological systems?

Include:

- Negative controls : Vehicle-only treatments (e.g., DMSO).

- Positive controls : Compounds with known off-target profiles.

- Genetic controls : CRISPR knockouts of suspected off-target pathways. Use orthogonal assays (e.g., Western blotting alongside RNA-seq) to confirm specificity. Disclose all controls in the "Methods" section to avoid bias .

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

Perform physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution and plasma exposure. Test metabolite activity via LC-MS/MS profiling. If poor bioavailability is suspected, reformulate using lipid-based carriers or prodrug strategies. Publish negative results to aid community-driven problem-solving .

Q. Methodological Resources

- Data Validation : Cross-check physicochemical properties (e.g., LogP, solubility) against PubChem and replicate key experiments .

- Statistical Tools : Use open-source platforms like R or Python (SciPy) for analysis, adhering to FAIR data principles .

- Ethical Reporting : Disclose conflicts of interest and submit raw data to repositories like Zenodo for transparency .

Propiedades

InChI |

InChI=1S/C6H9NO/c1-2-3-4-5-6(7)8/h1H,2-5H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJRHAPPMIUHLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

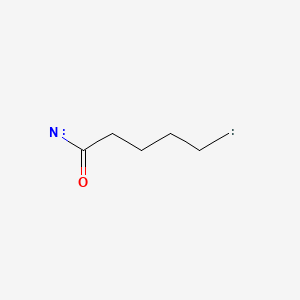

Canonical SMILES |

[CH]CCCCC(=O)[N] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.